molecular formula C22H27N3O3 B7012813 N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide

Cat. No.: B7012813
M. Wt: 381.5 g/mol
InChI Key: HTTNXBFGTZZRTD-UHFFFAOYSA-N
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Description

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzazepine structure, which is known for its biological activity and potential therapeutic benefits.

Properties

IUPAC Name

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-22(2)15-25(11-10-17-7-3-4-9-19(17)22)21(27)24-13-16-6-5-8-18(12-16)28-14-20(23)26/h3-9,12H,10-11,13-15H2,1-2H3,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTNXBFGTZZRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC2=CC=CC=C21)C(=O)NCC3=CC(=CC=C3)OCC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the amino-oxoethoxy group: This step involves the reaction of the benzazepine intermediate with a suitable amino-oxoethoxy reagent, often under mild heating and in the presence of a catalyst.

    Final coupling reaction: The final step involves coupling the intermediate with 3-(2-amino-2-oxoethoxy)phenylmethyl group, typically using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide
  • N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzamide

Uniqueness

N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide is unique due to its specific benzazepine structure and the presence of the amino-oxoethoxy group. This combination of structural features imparts distinct biological activity and potential therapeutic benefits, setting it apart from other similar compounds.

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